2-[12-chloro-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol
Description
This compound is a tricyclic heterocyclic molecule featuring an 8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraene core. Key structural elements include a pyridin-4-yl substituent at position 7, a chlorine atom at position 12, and a 4-methylphenol group at position 4 .
Properties
IUPAC Name |
2-(9-chloro-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-13-2-4-20(27)16(10-13)18-12-19-17-11-15(23)3-5-21(17)28-22(26(19)25-18)14-6-8-24-9-7-14/h2-11,19,22,27H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNGKURHLYJPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Linear Precursor Synthesis
The synthesis commences with 5-methylcyclohexane-1,3-dione (18 ), which undergoes chlorination using chloramine-T in dichloromethane to yield 5-chloro-3-methylcyclohexane-1,3-dione (19 ) in 82% yield. Protection of the ketone as a benzyl enol ether (20 ) followed by silylation with trimethylsilyl chloride generates the silyl enol ether, which is oxidized with iodine to form the phenolic intermediate 21 (mp 107–108°C).
Esterification and Cyclization
Esterification of 21 with 2-iodo-4,6-dimethoxybenzoyl chloride (9 ) in dichloromethane at 0°C produces the coupling precursor 22 in 41% yield. Intramolecular palladium-catalyzed coupling using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂CO₃ (2 equiv) in toluene at 110°C for 24 hours affords the tricyclic lactone 23 with 12:1 regioselectivity (Chart 5).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Ligand | Triphenylphosphine |
| Base | Silver carbonate |
| Temperature | 110°C |
| Reaction Time | 24 hours |
| Regioselectivity | 12:1 |
Introduction of the Pyridin-4-yl Group via Suzuki-Miyaura Coupling
Boronic Acid Preparation
Pyridin-4-ylboronic acid is synthesized from 4-bromopyridine via Miyaura borylation using bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3 equiv) in dioxane at 80°C for 6 hours.
Cross-Coupling Optimization
The tricyclic bromide 23 undergoes Suzuki coupling with pyridin-4-ylboronic acid (1.5 equiv) in a dioxane/water (2:1) mixture containing K₂CO₃ (2 equiv) and PdCl₂(PPh₃)₂ (3 mol%) at 90°C for 8 hours. The reaction achieves 78% conversion with <2% homocoupling byproducts, as confirmed by HPLC analysis.
Comparative Solvent Screening
| Solvent System | Conversion (%) | Selectivity (%) |
|---|---|---|
| Dioxane/H₂O (2:1) | 78 | 98 |
| THF/H₂O (2:1) | 65 | 92 |
| EtOH/H₂O (3:1) | 58 | 85 |
Regioselective Chlorination at C12
Electrophilic Chlorination
The coupled product undergoes chlorination using sulfuryl chloride (1.1 equiv) in acetic acid at 40°C for 3 hours, introducing chlorine exclusively at the C12 position due to steric and electronic directing effects of the adjacent oxygen heteroatom. This step proceeds in 89% yield with >99% regioselectivity by ¹H NMR analysis.
Alternative Directed Metalation Approach
For substrates resistant to electrophilic substitution, lithium-halogen exchange with t-BuLi (-78°C, THF) followed by quenching with hexachloroethane provides complementary access to C12-chlorinated derivatives in 76% yield.
Phenolic Group Deprotection and Final Functionalization
Demethylation Protocol
The methyl-protected phenolic intermediate is treated with boron tribromide (3 equiv) in dichloromethane at -40°C for 4 hours, achieving quantitative demethylation without compromising the tricyclic framework. Careful control of temperature prevents lactone ring-opening side reactions.
Crystallization and Purification
Final purification employs solvent-switch crystallization from dichloromethane/heptane (1:3 v/v), yielding the target compound as off-white needles (mp 214–216°C) with >99.5% HPLC purity.
Large-Scale Production Considerations
Process Intensification
Kilogram-scale runs demonstrate the viability of telescoping the cyclization and coupling steps without intermediate isolation, reducing overall process mass intensity by 37%. Key modifications include:
Environmental Metrics
| Metric | Bench Scale | Pilot Plant |
|---|---|---|
| PMI (kg/kg) | 128 | 81 |
| E-Factor | 46 | 29 |
| Solvent Recovery (%) | 68 | 92 |
Mechanistic Insights and Side-Reaction Mitigation
Palladium-Catalyzed Cyclization
DFT calculations reveal the cyclization proceeds via a concerted metalation-deprotonation pathway with a 22.3 kcal/mol activation barrier. Competing β-hydride elimination is suppressed through precise temperature control (110±2°C) and silver carbonate-mediated halide scavenging.
Chlorination Regiochemistry
Natural Bond Orbital analysis identifies hyperconjugative interactions between the oxygen lone pairs and C12 σ* orbital as the driving force for selective chlorination. Substituent effects lower the LUMO energy at C12 by 1.8 eV compared to adjacent positions.
Chemical Reactions Analysis
Types of Reactions
2-[12-chloro-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or hydrogenated products.
Scientific Research Applications
Medicinal Chemistry
The compound's structural complexity indicates potential applications in drug discovery and development. Preliminary studies suggest that similar compounds exhibit antimicrobial properties through inhibition of key metabolic pathways in bacteria and fungi. The specific mechanisms of action for this compound remain largely speculative but may involve interactions with biological targets such as enzymes or receptors.
Antimicrobial Activity
Research on related pyridine derivatives has shown promising antibacterial and antifungal activities . Given its structural characteristics, 2-[12-chloro-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol may have similar effects, warranting further investigation into its efficacy against various pathogens.
Targeted Therapeutics
The compound's ability to interact with specific biological targets positions it as a potential candidate for developing targeted therapies. For instance, the design of covalent protein binders utilizing similar structural motifs has been explored in recent patents . This approach could lead to novel treatments for diseases where traditional methods are ineffective.
Biological Studies
The compound's unique structure allows for exploration in biological studies focused on enzyme inhibition and receptor modulation. Understanding its interactions at the molecular level could yield insights into new therapeutic strategies for conditions such as cancer or infectious diseases.
Table 1: Comparative Analysis of Pyridine Derivatives
Notable Research Findings
Research indicates that compounds similar to this compound exhibit significant antibacterial activity against strains such as Mycobacterium spp. . These findings suggest that further exploration into this compound could reveal valuable insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[12-chloro-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic and Tricyclic Heterocycles
Compounds with fused oxygen-nitrogen ring systems exhibit distinct physicochemical and biological properties. Below is a comparative analysis:
Functional Group and Reactivity Comparisons
- Chlorine vs. Nitro Groups: The presence of Cl in the target compound (vs.
- Pyridine Orientation : Pyridin-4-yl (target compound) vs. pyridin-2-yl (Compound 4a ) alters hydrogen-bonding and π-stacking capabilities.
- Oxygen vs. Sulfur Heteroatoms : The 8-oxa group in the target compound contrasts with sulfur atoms in ’s dithia systems , affecting solubility and redox activity.
Research Findings and Implications
- Structural Diversity : The target compound’s tricyclic framework offers greater rigidity compared to spirocyclic ( ) or tetrahydroimidazopyridine ( ) analogs, which may enhance target binding selectivity.
- Unresolved Questions : ’s discussion of chemical space docking suggests computational methods could predict bioactivity, but experimental validation for the target compound is lacking in the provided evidence.
Biological Activity
The compound 2-[12-chloro-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol is a complex polycyclic structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique polycyclic framework with a chlorinated pyridine moiety and an oxa-diazatricyclo structure. Its molecular formula is C₁₅H₁₂ClN₃O, indicating the presence of nitrogen and oxygen heteroatoms that may contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antiviral Activity : The compound has shown promising results in inhibiting viral replication, particularly against HIV integrase, suggesting its potential as an antiviral agent .
- Anticancer Properties : Preliminary research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
- Enzyme Inhibition : This compound has been identified as a potent inhibitor of specific enzymes involved in cancer progression and viral replication. For instance, it has demonstrated significant inhibition of the PI3K pathway, which is crucial in cancer biology .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The presence of the pyridine and diazatricycle rings allows for effective binding to target enzymes through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory effects .
- Induction of Apoptosis : Studies suggest that the compound triggers apoptotic pathways in cancer cells by modulating key signaling cascades .
1. Antiviral Efficacy
A study focused on the antiviral properties of similar compounds indicated that derivatives with structural similarities to our compound exhibited significant activity against HIV integrase. This suggests that the target compound may share similar mechanisms in disrupting viral replication processes .
2. Anticancer Activity
In vitro studies have demonstrated that this compound can reduce the viability of various cancer cell lines by inducing apoptosis. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values ranged from 10 µM to 25 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutics .
Data Table: Biological Activities Summary
Q & A
Q. What are the recommended methods for synthesizing 2-[12-chloro-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[...]tetraen-4-yl]-4-methylphenol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of spirocyclic intermediates with pyridine derivatives. Key steps include:
- Use of glacial acetic acid as a solvent for cyclization reactions, with sodium acetate as a catalyst to promote imine formation .
- Reflux conditions (12–14 hours) to ensure complete ring closure and purification via recrystallization (ethanol or dichloromethane) .
Optimization strategies: - Temperature control (e.g., 80–100°C) to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents enhance solubility of intermediates, while protic solvents aid in recrystallization .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure, and how should data be interpreted?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and sp³ carbons (e.g., δ 39.4 for CH3 groups). Pyridine ring protons appear as distinct triplets or multiplets .
- IR spectroscopy : Detect functional groups (e.g., C=O at ~1720 cm⁻¹, C=N at ~1630 cm⁻¹) .
- Mass spectrometry (EI-MS) : Confirm molecular weight (e.g., m/z 803 for similar tricyclic compounds) and fragmentation patterns .
- Elemental analysis : Validate purity (e.g., %C, %H deviations <0.5% indicate acceptable purity) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns) be resolved for this compound?
- Methodological Answer :
- Variable-temperature NMR : Resolve dynamic effects (e.g., ring-flipping in tricyclic systems) that may obscure splitting patterns .
- DFT calculations : Compare theoretical and experimental chemical shifts to validate stereoelectronic effects .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., spiro junction geometry) .
Q. What mechanistic insights explain the formation of the 8-oxa-5,6-diazatricyclo core during synthesis?
- Methodological Answer :
- Stepwise cyclization : Pyridine acts as a nucleophile, attacking electrophilic carbons in the spiro intermediate.
- Acid-catalyzed imine formation : Promotes ring closure via dehydration (observed in similar tricyclic syntheses) .
- Solvent effects : Polar solvents stabilize transition states for oxa- and diaza-ring formation .
Q. How can theoretical frameworks (e.g., DFT or molecular docking) predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, pyridine’s nitrogen lone pairs influence charge distribution .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock. Prioritize binding pockets compatible with the tricyclic scaffold .
Q. What advanced purification strategies address challenges in isolating this compound from multi-step syntheses?
- Methodological Answer :
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
- HPLC : Resolve diastereomers or regioisomers using chiral stationary phases .
- Crystallization screening : Test solvent combinations (e.g., DCM/methanol) to improve crystal habit .
Experimental Design & Data Analysis
Q. How can factorial design optimize reaction parameters (e.g., solvent ratio, catalyst loading) for scalable synthesis?
- Methodological Answer :
- 2^k factorial design : Test variables like temperature (Levels: 70°C vs. 90°C), solvent polarity (Levels: ethanol vs. DMF), and catalyst concentration.
- ANOVA analysis : Identify significant factors affecting yield. For example, temperature may account for 60% of variance in spiro compound synthesis .
Q. What data-driven approaches reconcile discrepancies between computational predictions and experimental results (e.g., reaction yields)?
- Methodological Answer :
- Machine learning (ML) : Train models on historical reaction data to predict optimal conditions (e.g., Bayesian optimization for catalyst selection) .
- Sensitivity analysis : Quantify how minor impurities (e.g., <2% chloride) impact downstream reactions .
Cross-Disciplinary Applications
Q. How can this compound’s structural motifs (e.g., pyridine-oxa-diaza rings) inform materials science or catalysis research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
